3-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride
Description
Properties
IUPAC Name |
tert-butyl 3-(fluoromethyl)piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13;/h8,12H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMDBUSKGQTAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperazine
The tert-butyloxycarbonyl (Boc) group is introduced to protect one nitrogen of the piperazine ring, enabling selective functionalization at the 3-position. As detailed in patent WO2005051933A1, piperazine is condensed with di-tert-butyl dicarbonate (Boc anhydride) in aromatic hydrocarbons like toluene or xylene at 80–90°C. This step typically achieves >90% yield, with the Boc group stabilizing the secondary amine for subsequent reactions.
Fluoromethyl Group Introduction
Fluoromethylation at the 3-position is achieved via two primary routes:
-
Direct Alkylation : Reacting Boc-protected piperazine with fluoromethyl iodide (CH₂FI) in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. This method, however, risks over-alkylation and requires stringent temperature control.
-
Hydroxymethyl Fluorination : Converting a pre-existing hydroxymethyl group (-CH₂OH) to -CH₂F using diethylaminosulfur trifluoride (DAST) in dichloromethane at -20°C. This approach offers higher regioselectivity but demands anhydrous conditions to prevent hydrolysis.
Industrial-Scale Esterification and Salt Formation
tert-Butyl Esterification
The Boc-protected intermediate undergoes esterification with isobutylene under acid catalysis. As demonstrated in patent WO2003053909A1, silica impregnated with sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) in dichloromethane facilitates this reaction over 2–5 days. For example, reacting 100 g of piperazine derivative with 300 mL isobutylene at 25°C yields 85–90% esterified product after bicarbonate washes.
Hydrochloride Salt Formation
The final hydrochloride salt is precipitated by treating the free base with concentrated hydrochloric acid (HCl) in ethanol. Crystallization at 0–5°C enhances purity (>95%), as noted in VulcanChem’s synthesis protocol.
Alternative Routes via Piperazine Ring Construction
Cyclization of Diamine Derivatives
Patent US6603003B2 describes constructing the piperazine ring from ethylenediamine and fluoromethyl-containing diketones. For instance, reacting N-methyl ethylenediamine with methyl benzoylformate in toluene at 60°C forms a 3,4-dehydropiperazine-2-one intermediate, which is reduced with LiAlH₄ in tetrahydrofuran (THF) to yield 1-methyl-3-fluoromethylpiperazine. Subsequent Boc protection and HCl treatment complete the synthesis.
Hydrogenation of Nitro Intermediates
In WO2005051933A1, a nitro-substituted piperazine intermediate is reduced using palladium on carbon (Pd/C) under hydrogen (72 psi) in toluene. This method achieves 75–80% conversion and minimizes byproducts through precise control of hydrogen pressure and catalyst loading.
Optimization of Reaction Conditions
Solvent and Temperature Effects
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Toluene vs. Dioxane : Toluene enhances reaction rates for Boc protection and esterification due to its high boiling point (110°C), whereas dioxane is preferred for low-temperature fluoromethylation.
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Temperature Gradients : Fluorination with DAST requires subzero temperatures (-20°C) to suppress side reactions, while esterification with isobutylene proceeds efficiently at 25–35°C.
Catalytic Systems
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Acid Catalysts : Silica-H₂SO₄ outperforms PTSA in esterification, offering easier separation and higher yields (88% vs. 82%).
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Reducing Agents : LiAlH₄ provides superior selectivity over NaBH₄ in piperazine ring reductions, albeit with stricter safety protocols.
Analytical and Industrial Considerations
Purity and Yield Data
| Step | Reagents | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Boc Protection | Boc anhydride, Toluene | Toluene | 80–90°C | 92 | 98 |
| Fluoromethylation | DAST, CH₂Cl₂ | CH₂Cl₂ | -20°C | 78 | 95 |
| Esterification | Isobutylene, Silica-H₂SO₄ | CH₂Cl₂ | 25°C | 85 | 97 |
| HCl Salt Formation | HCl, Ethanol | Ethanol | 0–5°C | 90 | 99 |
Chemical Reactions Analysis
Types of Reactions
3-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to introduce azide or cyano groups, respectively.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a fluoromethyl azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
Scientific Research Applications
Medicinal Chemistry
3-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride serves as an important intermediate in the development of pharmaceuticals targeting neurological and psychiatric disorders. Its structural features enable it to interact effectively with various biological targets.
- Case Study : A series of derivatives based on this compound were synthesized to evaluate their activity as potential inhibitors of neurotransmitter receptors. For instance, modifications to the piperazine structure have shown promising results in modulating serotonin receptors, which are crucial for treating anxiety and depression .
Organic Synthesis
This compound is utilized as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and oxidation-reduction reactions.
- Data Table: Reaction Types and Conditions
| Reaction Type | Reagents Used | Conditions | Major Products Formed |
|---|---|---|---|
| Nucleophilic Substitution | Sodium azide or potassium cyanide | Room temperature | Fluoromethyl azide or cyano derivatives |
| Oxidation | Potassium permanganate or hydrogen peroxide | Acidic conditions | Carboxylic acid derivatives |
| Reduction | Lithium aluminum hydride or sodium borohydride | Anhydrous conditions | Alcohol derivatives |
Biological Research
In biological studies, this compound has been investigated for its potential to modulate specific proteins involved in disease pathways.
- Case Study : Research demonstrated that derivatives of this compound exhibited inhibitory effects on the S100A2–p53 protein–protein interaction, which is implicated in cancer progression . These findings suggest its potential use in developing cancer therapeutics.
Industrial Applications
In industrial settings, this compound is employed in the production of specialty chemicals and materials with tailored properties. Its ability to undergo various chemical reactions makes it valuable for creating agrochemicals and other functional materials.
Summary of Applications
- Medicinal Chemistry : Development of drug candidates targeting neurological disorders.
- Organic Synthesis : Intermediate for synthesizing complex organic molecules.
- Biological Research : Investigating interactions with proteins involved in disease mechanisms.
- Industrial Use : Production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is primarily related to its ability to interact with biological targets through its fluoromethyl and piperazine moieties. These interactions can modulate various molecular pathways, including neurotransmitter receptors and enzymes involved in metabolic processes. The exact molecular targets and pathways depend on the specific application and the structure of the final bioactive molecule derived from this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related piperazine/piperidine derivatives highlights the impact of substituents on physicochemical properties, reactivity, and safety. Key compounds are summarized below:
Table 1: Structural and Functional Comparison of Piperazine/Piperidine Derivatives
Key Findings:
Substituent Effects :
- Fluorinated groups (e.g., fluoromethyl, trifluoroethyl) improve lipophilicity and metabolic stability compared to polar groups like hydroxymethyl .
- Electron-withdrawing groups (e.g., methanesulfonyl, formyl) reduce piperazine basicity, altering reactivity in nucleophilic substitutions .
Synthetic Accessibility :
- 3-Substituted piperazines are typically synthesized via alkylation (e.g., NaH/THF conditions for hydroxymethyl derivatives, yielding ~45% after purification ). Fluoromethylation may require specialized fluorinating agents.
Safety Considerations: Hydrochloride salts (e.g., target compound, ) are associated with skin/eye irritation and respiratory toxicity . Aromatic substituents (e.g., benzyl, trifluoromethylphenyl) may introduce genotoxic or environmental risks .
Biological Activity
3-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is a chemical compound with the molecular formula C10H20ClFN2O2. It is recognized for its unique structure, featuring a fluoromethyl group attached to a piperazine ring, which enhances its potential as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules. This compound has garnered attention in medicinal chemistry due to its ability to modulate biological pathways and its application in drug development, particularly for neurological and psychiatric disorders.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The fluoromethyl and piperazine moieties facilitate interactions with neurotransmitter receptors and metabolic enzymes, influencing various molecular pathways. This interaction profile suggests potential applications in developing drugs that target conditions such as depression, anxiety, and other neurological disorders.
Inhibition Studies
Research indicates that compounds similar to 3-Fluoromethyl-piperazine derivatives can act as inhibitors of key enzymes. For example, studies have demonstrated that certain piperazine derivatives exhibit inhibitory effects on pyruvate dehydrogenase kinase (PDHK), which is crucial in metabolic regulation .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds. A high-throughput screening identified several chemotypes with anti-tubercular activity against Mycobacterium tuberculosis, suggesting that modifications in piperazine derivatives can yield effective antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the piperazine structure can significantly impact biological activity. For instance, the introduction of different substituents on the piperazine ring can enhance or diminish the compound's efficacy against specific biological targets .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride | Potentially similar inhibitory effects | Substituent variations may affect potency |
| 3-Chloromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride | Varies based on halogen substitution | Chlorine may alter lipophilicity |
| 3-Bromomethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride | Investigated for antimicrobial properties | Bromine's larger size may influence interaction |
The presence of the fluoromethyl group in this compound enhances stability and lipophilicity, making it more effective at crossing biological membranes compared to its chlorinated or brominated counterparts.
Case Studies and Research Findings
A notable study conducted on related piperazine compounds demonstrated their efficacy as inhibitors of key metabolic pathways. The findings indicated that modifications to the piperazine structure could lead to significant improvements in pharmacokinetic properties, enhancing bioavailability and therapeutic efficacy .
In another research effort focusing on anti-tubercular activity, specific derivatives were shown to target MmpL3, a critical protein in Mycobacterium tuberculosis, indicating a promising avenue for developing new treatments for tuberculosis using modified piperazine structures .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves functionalizing a piperazine core with fluoromethyl and tert-butoxycarbonyl (Boc) groups. A multi-step approach may include:
- Step 1 : Introduction of the Boc group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water) .
- Step 2 : Fluoromethylation using reagents like fluoromethyl halides or fluoromethyl sulfonates in the presence of a base (e.g., K₂CO₃ in DMF) .
- Critical Factors : Temperature (0–20°C for Boc protection ), solvent polarity (THF for Boc reactions vs. DMF for fluoromethylation), and stoichiometric ratios. Yields often range from 60–85%, with impurities arising from incomplete Boc deprotection or side reactions at the piperazine nitrogen .
Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of fluoromethyl and Boc groups. Key signals include tert-butyl protons (δ ~1.4 ppm) and fluoromethyl carbon (δ ~80–85 ppm in ¹³C NMR) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with mass spectrometry validates molecular weight (e.g., [M+H⁺] at ~305 g/mol) and detects hydrolyzed Boc byproducts .
- Elemental Analysis : Ensures correct C/H/N/F ratios, particularly critical for verifying fluoromethyl incorporation .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis, and what are common pitfalls?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling fluoromethylation) may improve efficiency but require rigorous exclusion of moisture/oxygen .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., Boc deprotection).
- Challenges : Scaling fluoromethylation often leads to increased side-product formation (e.g., di-fluoromethyl analogs) due to reagent excess. Purification via silica gel chromatography or recrystallization (using ethyl acetate/hexane) is critical .
Q. How do conflicting NMR or crystallography data arise in structural elucidation, and how should they be resolved?
- Methodological Answer :
- Stereochemical Ambiguities : Fluoromethyl groups can induce unexpected conformational changes. X-ray crystallography is preferred for resolving piperazine ring puckering or Boc group orientation discrepancies .
- Solvent Artifacts : NMR signals may shift in polar solvents (e.g., DMSO-d₆ vs. CDCl₃). Cross-validate with COSY/NOESY experiments to confirm coupling patterns .
- Example : A ¹H NMR signal split at δ 3.2–3.5 ppm could indicate rotamers from restricted Boc group rotation; variable-temperature NMR (VT-NMR) clarifies this .
Q. What strategies mitigate degradation during storage or in biological assays?
- Methodological Answer :
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) identify susceptibility to hydrolysis. The Boc group is prone to acidolysis (e.g., in cell culture media), requiring storage at −20°C under nitrogen .
- Formulation Adjustments : Lyophilization with cryoprotectants (trehalose) or encapsulation in liposomes enhances stability in aqueous buffers .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activity data for this compound?
- Methodological Answer :
- Source Validation : Cross-check synthetic protocols (e.g., residual solvents like DMF may inhibit enzyme assays ).
- Assay Conditions : Variations in pH (Boc group stability) or reducing agents (e.g., DTT) can alter activity. Standardize protocols across replicates .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., pIC₅₀ correlations) to identify outliers tied to impure batches or assay interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
